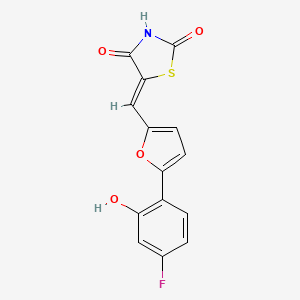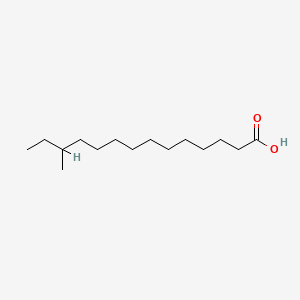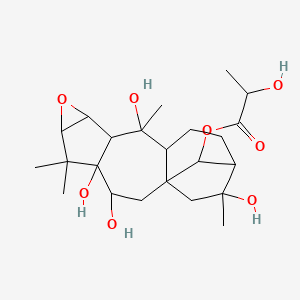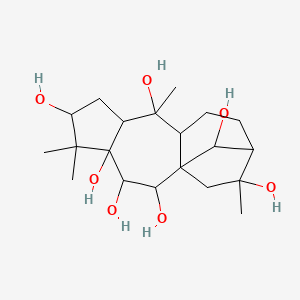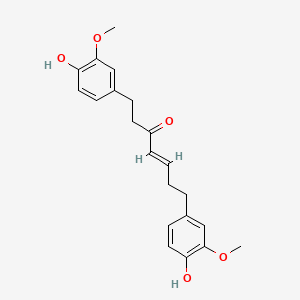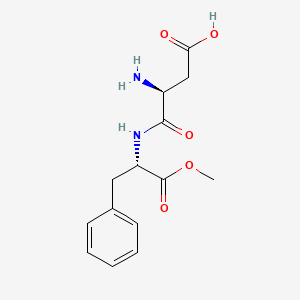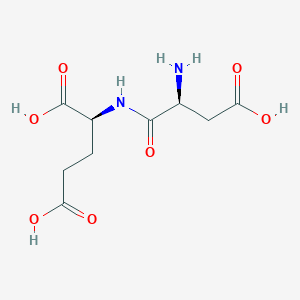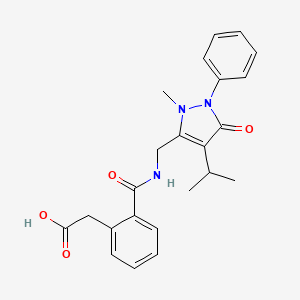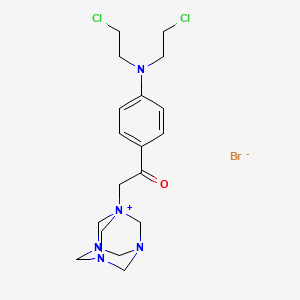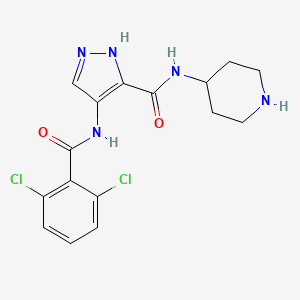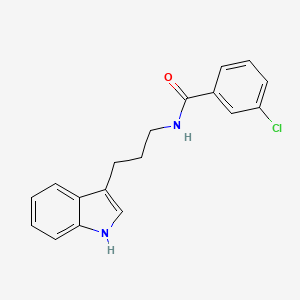
Benzamide, 3-chloro-N-(3-(1H-indol-3-yl)propyl)-
Descripción general
Descripción
Benzamide, 3-chloro-N-(3-(1H-indol-3-yl)propyl)- is a bioactive chemical.
Aplicaciones Científicas De Investigación
Alkaline Phosphatase Inhibition : A study on bi-heterocyclic benzamides, including compounds related to Benzamide, 3-chloro-N-(3-(1H-indol-3-yl)propyl)-, demonstrated these molecules as potent inhibitors of alkaline phosphatase. This finding has implications for bone and teeth calcification (Abbasi et al., 2019).
Anti-Inflammatory Activity : Research conducted in 1990 found that derivatives of Benzamide, 3-chloro-N-(3-(1H-indol-3-yl)propyl)-, specifically indolyl azetidinones, showed significant anti-inflammatory activity (Kalsi et al., 1990).
Chemical Synthesis and Characterization : The compound 4-chloro-N-[2-(2-1H-indol-3-yl-acetylamino)-phenyl]-benzamide was synthesized and characterized, revealing its potential for diverse biological properties such as anti-tumor and anti-inflammatory activities (Geetha et al., 2019).
Pro-apoptotic Anticancer Activity : A study on the synthesis of 4-chloro-3-({[(substitutedamino)carbonothioyl]amino}sulfonyl)-N-(2-methyl-2,3-dihydro-1H-indole-1-yl)benzamide derivatives revealed significant proapoptotic activity against melanoma cell lines (Yılmaz et al., 2015).
Antimicrobial and Antiproliferative Activities : N-(substituted phenyl)-2/4-(1H-indol-3-ylazo)-benzamides were synthesized and found to have notable antibacterial, antifungal, and antiproliferative activities. These compounds showed potential as novel agents for antimicrobial and anticancer therapies (Kumar et al., 2012).
Enantioselective Chlorocyclization : A study described the enantioselective chlorocyclization of indole-3-yl-benzamides, leading to the construction of fused indolines with potential therapeutic applications (Yin & You, 2014).
Neuroleptic Properties : The synthesis and evaluation of cis-N-(1-benzyl-2-methylpyrrolidin-3-yl)-5-chloro-2-methoxy-4-(methylamino)benzamide and related compounds were conducted, demonstrating promising neuroleptic properties with potential for the treatment of psychosis (Iwanami et al., 1981).
Antipsychotic Agent Evaluation : Heterocyclic analogues of benzamide were prepared and evaluated as potential antipsychotic agents, showing promising results in animal models of epilepsy and pain (Norman et al., 1996).
Photocatalytic Degradation Studies : Research on the photocatalytic degradation of propyzamide using titanium dioxide-loaded adsorbent supports, including benzamide derivatives, was conducted. This work has implications for environmental cleanup and pollution control (Torimoto et al., 1996).
Propiedades
Número CAS |
72612-08-9 |
|---|---|
Nombre del producto |
Benzamide, 3-chloro-N-(3-(1H-indol-3-yl)propyl)- |
Fórmula molecular |
C18H17ClN2O |
Peso molecular |
312.8 g/mol |
Nombre IUPAC |
3-chloro-N-[3-(1H-indol-3-yl)propyl]benzamide |
InChI |
InChI=1S/C18H17ClN2O/c19-15-7-3-5-13(11-15)18(22)20-10-4-6-14-12-21-17-9-2-1-8-16(14)17/h1-3,5,7-9,11-12,21H,4,6,10H2,(H,20,22) |
Clave InChI |
IJCRRJXGKHUUFF-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=CN2)CCCNC(=O)C3=CC(=CC=C3)Cl |
SMILES canónico |
C1=CC=C2C(=C1)C(=CN2)CCCNC(=O)C3=CC(=CC=C3)Cl |
Apariencia |
Solid powder |
Otros números CAS |
72612-08-9 |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
Benzamide, 3-chloro-N-(3-(1H-indol-3-yl)propyl)- |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



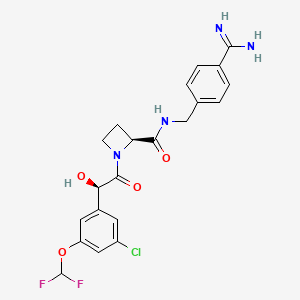
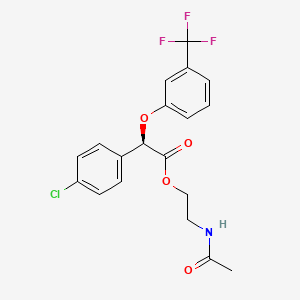
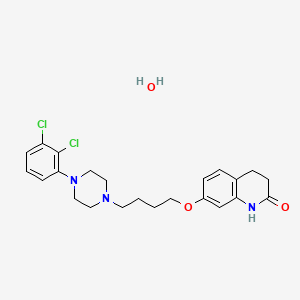
![(1R,4S,5R,12S,13R)-1,5-Dimethyl-9-methylidene-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-10-one](/img/structure/B1666092.png)
